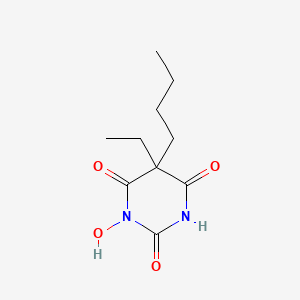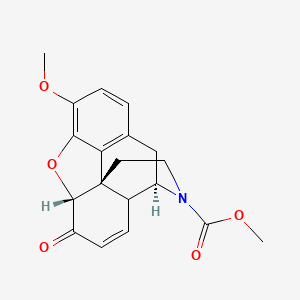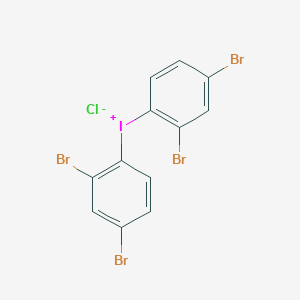
Bis(2,4-dibromophenyl)iodanium chloride
Overview
Description
Bis(2,4-dibromophenyl)iodonium chloride is a chemical compound characterized by its bromine and iodine atoms. It is a member of the organohalogen compounds, which are known for their diverse applications in various fields such as organic synthesis, material science, and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The compound can be synthesized through the reaction of 2,4-dibromophenyl lithium with iodine chloride under controlled conditions.
Industrial Production Methods:
Types of Reactions:
Oxidation: Bis(2,4-dibromophenyl)iodonium chloride can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can lead to the formation of bis(2,4-dibromophenyl)iodine.
Substitution: Substitution reactions are common, where the iodine atom can be replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various brominated phenols and iodinated compounds.
Reduction Products: Bis(2,4-dibromophenyl)iodine.
Substitution Products: A wide range of substituted phenyl iodides.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme mechanisms. Medicine: Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which bis(2,4-dibromophenyl)iodonium chloride exerts its effects involves its ability to act as an electrophile. It targets specific molecular pathways by interacting with nucleophilic sites on organic molecules, facilitating various chemical transformations.
Comparison with Similar Compounds
Bis(2,4-dibromophenyl) ether: Similar in structure but differs in functional groups.
Bis(2,4-dibromophenyl) methane: Another related compound with different reactivity patterns.
Uniqueness: Bis(2,4-dibromophenyl)iodonium chloride is unique due to its iodine content, which imparts distinct reactivity compared to other brominated phenyl compounds.
Properties
IUPAC Name |
bis(2,4-dibromophenyl)iodanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4I.ClH/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16;/h1-6H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJOCMEIURGJS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)[I+]C2=C(C=C(C=C2)Br)Br.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90774142 | |
| Record name | Bis(2,4-dibromophenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90774142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
632.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189084-55-7 | |
| Record name | Bis(2,4-dibromophenyl)iodanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90774142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



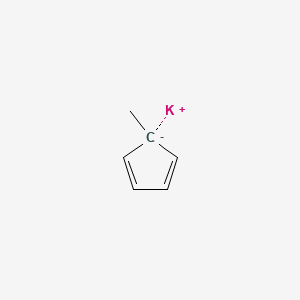
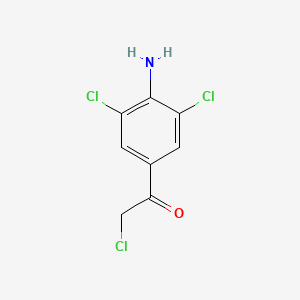
![Acetic acid;1-methyl-5H-(613C)pyridino[4,3-b]indol-3-amine](/img/structure/B1514434.png)
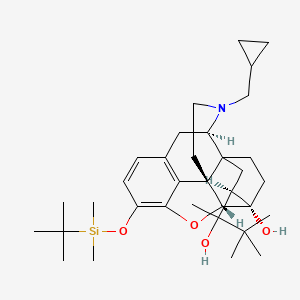
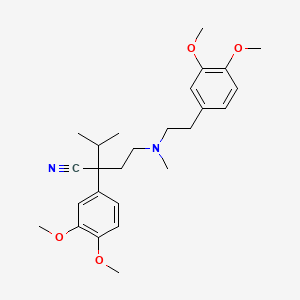
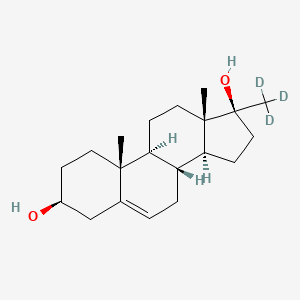
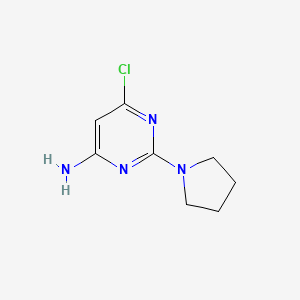
![2-[Benzyl(2-hydroxyethyl)amino]propiophenone Hydrochloride](/img/structure/B1514441.png)
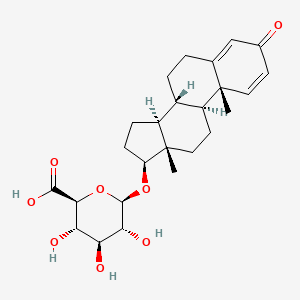
![Ethyl (6aR,10aR)-1-{[tert-butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylate](/img/structure/B1514445.png)
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)indol-3-yl]methanone](/img/structure/B1514447.png)
